2'-cyclopentyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
This compound is a complex heterocyclic structure with intriguing pharmacological potential. Let’s break it down:
2’-Cyclopentyl: Refers to a cyclopentyl group attached at the 2’ position.
N-(2-Methoxyethyl): Contains an N-substituted 2-methoxyethyl group.
1’-Oxo: Indicates a carbonyl group (C=O) at the 1’ position.
1’,4’-Dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]: Describes the spiro-fused ring system, combining cyclohexane and isoquinoline moieties.
4’-Carboxamide: Contains a carboxamide functional group.
Chemical Reactions Analysis
Reactions::
Oxidation: Potential oxidation sites include the cyclopentyl ring or the methoxyethyl group.
Reduction: Reduction of the carbonyl group (1’-oxo) could yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen or other functional groups.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Alcohol derivatives.
- Reduction: Corresponding amine or alcohol.
- Substitution: N-substituted derivatives.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.
Chemistry: Explore its reactivity and use as a building block for novel compounds.
Biology: Assess its impact on cellular processes or receptors.
Industry: Consider its use in drug development or material science.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Cyclopentane, 2-methylpentyl: A simpler cyclopentane derivative with a methylpentyl side chain.
1,4-Dimethylbenzene: Not structurally similar but shares a spiro-fused ring system.
Properties
Molecular Formula |
C23H32N2O3 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H32N2O3/c1-28-16-15-24-21(26)20-18-11-5-6-12-19(18)22(27)25(17-9-3-4-10-17)23(20)13-7-2-8-14-23/h5-6,11-12,17,20H,2-4,7-10,13-16H2,1H3,(H,24,26) |
InChI Key |
JHBHFTGASNNDKE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4 |
Origin of Product |
United States |
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